N-(4-bromophenyl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide
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Overview
Description
“N-(4-bromophenyl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide” is a complex organic compound that features multiple functional groups, including bromine, chlorine, methoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonyl intermediate: Reacting 3,4-dimethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate.
Coupling reaction: The sulfonyl intermediate is then coupled with 5-chloro-2-methoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Bromination: The final step involves bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, especially if they target specific biological pathways or molecular targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a therapeutic effect. The pathways involved might include inhibition of enzyme activity, blocking receptor binding, or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide: can be compared to other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Methoxy-substituted aromatic compounds: These include compounds like anisole or vanillin, which also feature methoxy groups on aromatic rings.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrClN2O6S/c1-31-20-10-6-16(25)12-19(20)27(14-23(28)26-17-7-4-15(24)5-8-17)34(29,30)18-9-11-21(32-2)22(13-18)33-3/h4-13H,14H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOMNCPLUPGZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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